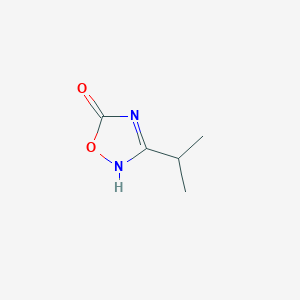

3-propan-2-yl-2H-1,2,4-oxadiazol-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound with the identifier “3-propan-2-yl-2H-1,2,4-oxadiazol-5-one” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure and reactivity, making it a subject of study in chemistry, biology, and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-propan-2-yl-2H-1,2,4-oxadiazol-5-one involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but typically involves the following steps:

Initial Reactant Preparation: The starting materials are prepared and purified to ensure high yield and purity of the final product.

Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts, specific temperatures, and pressures to facilitate the desired chemical transformations.

Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include:

Raw Material Sourcing: Ensuring a consistent supply of high-quality raw materials.

Process Optimization: Fine-tuning reaction conditions to maximize yield and minimize waste.

Quality Control: Implementing rigorous quality control measures to ensure the final product meets industry standards.

Análisis De Reacciones Químicas

Types of Reactions

3-propan-2-yl-2H-1,2,4-oxadiazol-5-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, acids, and bases are used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May produce oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Can yield reduced forms with fewer oxygen atoms or more hydrogen atoms.

Substitution: Results in compounds with different functional groups replacing the original ones.

Aplicaciones Científicas De Investigación

Anticancer Applications

1. Antitumor Activity

Recent studies have highlighted the potential of 3-propan-2-yl-2H-1,2,4-oxadiazol-5-one derivatives as promising anticancer agents. For instance, derivatives have been synthesized and evaluated against various cancer cell lines. Notably, some compounds demonstrated significant potency with IC50 values in the low micromolar range against multiple cancer types, including breast and colon cancers .

Case Study: Synthesis and Evaluation

A study by Maftei et al. showcased the synthesis of 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, which exhibited moderate activity against a panel of 11 cancer cell lines with an average IC50 value of approximately 92.4 µM. Further modifications led to derivatives with improved antitumor activity, particularly against ovarian and renal cancer cell lines .

2. Mechanisms of Action

The mechanisms by which these oxadiazole derivatives exert their anticancer effects include induction of apoptosis and inhibition of cell proliferation. For example, certain compounds were found to arrest the cell cycle at the G1 phase and increase caspase activity in cancer cells .

Antimicrobial Applications

1. Antibacterial Activity

Oxadiazole derivatives have also shown promising antibacterial properties against resistant strains of bacteria such as Staphylococcus aureus. Studies indicate that certain derivatives possess higher efficacy than standard antibiotics like chloramphenicol .

Case Study: Antimicrobial Efficacy

In a comparative study, synthesized oxadiazole compounds displayed effective inhibition against Gram-positive and Gram-negative bacteria at concentrations ranging from 4 to 256 µg/mL . This suggests potential applications in treating infections caused by multidrug-resistant organisms.

Anti-inflammatory Applications

1. Inhibition of Inflammatory Pathways

Research indicates that some oxadiazole derivatives can modulate inflammatory responses by inhibiting key enzymes involved in inflammatory pathways. This property opens avenues for developing new anti-inflammatory drugs derived from oxadiazole structures.

Comparative Data Table

| Application | Activity | IC50 Values (µM) | Target Cell Lines |

|---|---|---|---|

| Anticancer | Induction of apoptosis | 0.11 - 92.4 | Various (e.g., MCF-7, HCT-116) |

| Antimicrobial | Inhibition of bacterial growth | 4 - 256 | S. aureus, E. coli |

| Anti-inflammatory | Modulation of inflammatory responses | Not specified | Not specified |

Mecanismo De Acción

The mechanism of action of 3-propan-2-yl-2H-1,2,4-oxadiazol-5-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure or function. This can lead to changes in cellular processes, enzyme activity, or signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Propiedades

IUPAC Name |

3-propan-2-yl-2H-1,2,4-oxadiazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-3(2)4-6-5(8)9-7-4/h3H,1-2H3,(H,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHWTKGAZGNGGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=O)ON1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=O)ON1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.